molecular formula C14H29NO4S2 B14701820 Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) CAS No. 21224-40-8

Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester)

Cat. No.: B14701820
CAS No.: 21224-40-8
M. Wt: 339.5 g/mol
InChI Key: FJZJCKXNENOSSF-UHFFFAOYSA-N
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Description

Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) is a complex organosulfur compound It is characterized by the presence of an ethanethiol group, a cyclohexyloxyhexylamino group, and a hydrogen sulfate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) typically involves multiple steps. One common approach is to start with the preparation of the cyclohexyloxyhexylamine intermediate. This can be achieved by reacting cyclohexanol with hexylamine under suitable conditions to form the cyclohexyloxyhexylamine. The next step involves the introduction of the ethanethiol group through a nucleophilic substitution reaction. Finally, the hydrogen sulfate ester is formed by reacting the intermediate with sulfuric acid or a suitable sulfate esterifying agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) can undergo various chemical reactions, including:

    Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to break the sulfate ester bond, yielding the corresponding alcohol and thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted amines.

Scientific Research Applications

Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) has several applications in scientific research:

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amino group can interact with various receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol compound with a similar sulfur-containing group.

    Butanethiol: Another thiol compound with a longer carbon chain.

    Ethanol: An alcohol with a similar structure but with oxygen instead of sulfur.

Uniqueness

Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

21224-40-8

Molecular Formula

C14H29NO4S2

Molecular Weight

339.5 g/mol

IUPAC Name

6-(2-sulfosulfanylethylamino)hexoxycyclohexane

InChI

InChI=1S/C14H29NO4S2/c16-21(17,18)20-13-11-15-10-6-1-2-7-12-19-14-8-4-3-5-9-14/h14-15H,1-13H2,(H,16,17,18)

InChI Key

FJZJCKXNENOSSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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